molecular formula C12H12N4O3 B2691179 ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate CAS No. 106949-17-1

ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate

Cat. No.: B2691179
CAS No.: 106949-17-1
M. Wt: 260.253
InChI Key: QNXDTPUERNBHOK-CLFYSBASSA-N
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Description

Ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate is a chemical compound with the molecular formula C12H12N4O3 It is known for its unique structure, which includes a pyridine ring, a cyano group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate typically involves the reaction of ethyl cyanoacetate with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate can be compared with other similar compounds, such as:

    Ethyl carbamate: Known for its use in the production of cosmetics and as a by-product in fermented foods.

    Methyl carbamate: Used in the synthesis of pesticides and pharmaceuticals.

    Propyl carbamate: Employed in the production of polymers and resins.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-(pyridin-3-ylamino)prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-2-19-12(18)16-11(17)9(6-13)7-15-10-4-3-5-14-8-10/h3-5,7-8,15H,2H2,1H3,(H,16,17,18)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXDTPUERNBHOK-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=CN=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC1=CN=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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